While the provided papers do not explicitly detail the synthesis of 1-(2,6-Difluorophenyl)-2-methylpropan-1-amine hydrochloride, they mention that it belongs to a novel scaffold of N-alkyl(1-methyl-2-phenylethyl)amine derivatives. These derivatives were designed based on the structure of previously studied compounds like lobeline, lobelane, and GZ-793A, which exhibited VMAT2 inhibitory activity but were limited by tolerance development or potential cardiotoxicity []. Research suggests that replacing the piperidine ring in GZ-793A with a phenylalkyl group led to the development of 1-(2,6-Difluorophenyl)-2-methylpropan-1-amine hydrochloride (GZ-11610) [].
1-(2,6-Difluorophenyl)-2-methylpropan-1-amine hydrochloride (GZ-11610) acts as a potent and selective inhibitor of the Vesicular Monoamine Transporter-2 (VMAT2) []. VMAT2 is a protein responsible for packaging neurotransmitters, including dopamine, into vesicles for release into synapses. By inhibiting VMAT2, GZ-11610 reduces the amount of dopamine released in response to methamphetamine, thereby decreasing its stimulating effects []. This mechanism suggests its potential as a therapeutic for methamphetamine use disorder.
The primary scientific application of 1-(2,6-Difluorophenyl)-2-methylpropan-1-amine hydrochloride explored in the provided research is its potential as a therapeutic agent for methamphetamine use disorder []. Preclinical studies in rats demonstrated that GZ-11610 effectively reduced methamphetamine-induced hyperactivity, suggesting its ability to mitigate the stimulating effects of methamphetamine [].
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6